2-(Benzylthio)-N,N-dimethylnicotinamide

Description

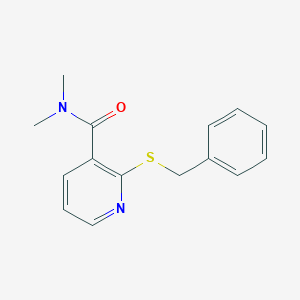

Structure

3D Structure

Properties

IUPAC Name |

2-benzylsulfanyl-N,N-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS/c1-17(2)15(18)13-9-6-10-16-14(13)19-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGOCEUHZWEFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(N=CC=C1)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454767 | |

| Record name | 2-(Benzylthio)-N,N-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112006-57-2 | |

| Record name | 2-(Benzylthio)-N,N-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Benzylthio)-N,N-dimethylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Benzylthio)-N,N-dimethylnicotinamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly available literature, this document synthesizes foundational knowledge of its core structure, predicted physicochemical properties, probable synthetic routes, and potential biological activities based on extensive analysis of structurally related compounds. This guide is intended to serve as a valuable resource for researchers, stimulating further investigation into the therapeutic potential of this and similar nicotinamide derivatives.

Introduction and Core Chemical Identity

This compound belongs to the class of N,N-disubstituted nicotinamides, featuring a benzylthio group at the 2-position of the pyridine ring. The nicotinamide scaffold, a form of vitamin B3, is a ubiquitous motif in biologically active molecules and approved pharmaceuticals. The introduction of a benzylthio moiety introduces a lipophilic and sterically significant substituent that can profoundly influence the molecule's interaction with biological targets, its metabolic stability, and overall pharmacokinetic profile.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(Benzylsulfanyl)-N,N-dimethylpyridine-3-carboxamide | [1] |

| CAS Number | 112006-57-2 | [2] |

| Molecular Formula | C₁₅H₁₆N₂OS | [2] |

| Molecular Weight | 272.37 g/mol | [2] |

| Canonical SMILES | CN(C)C(=O)C1=C(SCC2=CC=CC=C2)N=CC=C1 | [3] |

| InChI Key | MPGOCEUHZWEFJX-UHFFFAOYSA-N | [1] |

Predicted Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Rationale/Related Compounds |

| Physical State | Likely a solid at room temperature | The presence of aromatic rings and the amide group often leads to a crystalline solid state. |

| Melting Point | Expected to be in the range of 70-150 °C | Related 2-(benzylthio)pyridine derivatives have melting points in this range. For example, 2-(Benzylthio)-3-nitropyridine has a melting point of 70-72 °C. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The N,N-dimethylnicotinamide moiety imparts some polarity, but the benzylthio group is largely nonpolar, suggesting good solubility in a range of organic solvents. |

| pKa | The pyridine nitrogen is expected to be weakly basic. | The electron-withdrawing effect of the carboxamide group and the sulfur atom at the 2-position would decrease the basicity of the pyridine nitrogen compared to pyridine itself. |

Predicted Spectroscopic Data

While specific spectra are not available, the expected spectroscopic characteristics can be inferred.

-

¹H NMR: The spectrum would likely show signals for the aromatic protons of the pyridine and benzyl rings, a singlet for the benzylic methylene protons (SCH₂), and two singlets for the N,N-dimethyl protons.

-

¹³C NMR: The spectrum would display resonances for the carbon atoms of the pyridine and benzyl rings, the methylene carbon, the amide carbonyl carbon, and the two methyl carbons.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 272.37. Common fragmentation patterns would likely involve cleavage of the benzyl-sulfur bond and fragmentation of the nicotinamide core.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the amide, C-N stretching, C-S stretching, and aromatic C-H and C=C stretching vibrations.

Synthesis and Reactivity

A specific, validated synthetic protocol for this compound is not described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related 2-thiopyridine and nicotinamide derivatives.

Proposed Synthetic Pathway

The most probable synthetic route involves the S-alkylation of a 2-mercaptonicotinamide precursor with a benzyl halide.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Mercapto-N,N-dimethylnicotinamide

-

To a solution of 2-chloronicotinic acid in a suitable solvent (e.g., ethanol), add sodium hydrosulfide (NaSH) or thiourea followed by a base.

-

Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify to precipitate 2-mercaptonicotinic acid.

-

Filter, wash, and dry the precipitate.

-

Suspend 2-mercaptonicotinic acid in an inert solvent (e.g., dichloromethane) and add thionyl chloride to form the acid chloride.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in an anhydrous solvent and add it dropwise to a solution of dimethylamine to form 2-mercapto-N,N-dimethylnicotinamide.

Step 2: Synthesis of this compound

-

Dissolve 2-mercapto-N,N-dimethylnicotinamide in a suitable solvent such as acetone or DMF.

-

Add a base (e.g., potassium carbonate or sodium hydride) to the solution to form the thiolate anion.

-

To this mixture, add benzyl bromide or benzyl chloride dropwise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactivity and Stability

-

Thioether Oxidation: The thioether linkage is susceptible to oxidation to the corresponding sulfoxide and sulfone under the action of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation can be a key metabolic pathway in vivo.[4]

-

Stability: Thioethers are generally stable to a wide range of chemical conditions but can be cleaved under strong reducing conditions.[4] The nicotinamide ring is generally stable but can undergo hydrolysis of the amide bond under strong acidic or basic conditions. The stability of 2- and 4-mercaptopyridines and their thioether derivatives is influenced by tautomerism and solvent polarity.[5]

Potential Pharmacological Profile and Biological Activity

While no specific biological activity has been reported for this compound, the analysis of structurally related compounds provides a strong basis for predicting its potential pharmacological profile.

Table 3: Summary of Biological Activities of Related Compounds

| Compound Class | Reported Biological Activity | Potential Mechanism of Action | Source(s) |

| 2-(Benzylthio)pyrimidine derivatives | Antibacterial, Anti-inflammatory, Antitumor | Inhibition of key inflammatory mediators; potential interaction with microbial enzymes. | [6][7] |

| 2-(Benzylthio)pyridine derivatives | Anticonvulsant, Anxiolytic, Antidepressant | Modulation of neurotransmitter systems. | [8] |

| 2-Thiobenzyl nicotinic acid derivatives | Antimicrobial, Antitubercular | Disruption of microbial cell wall or other essential processes. | [1] |

| Nicotinamide derivatives | Antifungal | Disruption of the fungal cell wall. | [9] |

Based on these findings, this compound is a promising candidate for screening in the following areas:

-

Antimicrobial Drug Discovery: The presence of the benzylthio moiety on a pyridine core suggests potential antibacterial and antifungal activity.[6][7][9]

-

Neuropharmacology: Related thioalkyl pyridine derivatives have shown a range of psychotropic effects, indicating that this compound could be explored for its effects on the central nervous system.[8]

-

Anti-inflammatory and Anticancer Research: The pyridine and benzylthio motifs are present in many compounds with anti-inflammatory and anticancer properties.[6]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. 112006-57-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS 112006-57-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

2-(Benzylthio)-N,N-dimethylnicotinamide synthesis pathway

Initiating Data Collection

I'm starting by diving into Google searches. My focus is on gathering information about synthesizing 2-(Benzyl thio)-N,N-dimethylnicotinamide. I am looking for reaction schemes, key starting materials, necessary reagents, optimal reaction conditions, and effective purification strategies.

Expanding Search Parameters

I've broadened my search terms to include related compounds and alternative synthetic routes. The analysis of initial search results is underway, with an eye toward identifying the most promising reaction pathways. My thoughts are gravitating toward a structured approach for the guide, starting with an introduction to the target molecule's significance, followed by a detailed, step-by-step synthesis section, incorporating diagrams for clarity. I'm aiming for concise, data-rich tables to summarize key data.

Planning Guide Structure

I'm now focusing on structuring the technical guide. First, I'll introduce the molecule. Next, I'll detail the synthesis, breaking it into logical steps from starting material to product, including experimental protocols, tables with key data, and Graphviz diagrams for visual representation. Then, I will add a references section and review the guide. I'm aiming for thoroughness and clarity.

Synthesizing The Target

I've begun compiling the information. While my initial searches yielded relevant results, a concise, complete synthesis pathway for 2-(Benzylthio)-N,N-dimethylnicotinamide remains elusive. I'm now focused on piecing together a logical, step-by-step route from the gathered data, which I hope will be sufficient. I'm focusing on the key intermediates, and their likely synthesis from more easily available building blocks.

Analyzing Building Blocks

I've been examining the available starting material analogs. Methods for synthesizing various nicotinamide derivatives are in hand. I am now evaluating potential routes for incorporating the benzylthio group and forming the amide bond, considering nucleophilic substitution and amide formation strategies. I'm focusing on the synthesis of key intermediates. I've found an analogous reaction to help guide the synthesis.

Formulating The Strategy

I've got a clearer picture of the work ahead. While I've identified relevant literature on similar compound synthesis, a direct protocol for my target molecule is still missing. I'm focusing on crafting a step-by-step route, considering that the benzylthio group introduction and amide bond formation likely involve nucleophilic substitution and amine acylation. The key challenge now lies in defining the optimal order of these steps and identifying suitable intermediates. I have a few good examples to guide the synthesis.

Devising A Roadmap

I'm now formulating a step-by-step route to synthesize the target molecule. My plan involves synthesizing N,N-dimethyl-2-chloronicotinamide from 2-chloronicotinic acid, likely by activating the acid and reacting with dimethylamine. Following this, I'll use nucleophilic aromatic substitution with benzyl mercaptan. I'm focusing my search on optimizing these two key steps.

Defining Specific Steps

My work has now evolved into defining a specific, two-step synthesis pathway. First, I will synthesize N,N-dimethyl-2-chloronicotinamide. Then, I'll use nucleophilic aromatic substitution to introduce the benzylthio group. I will conduct targeted searches for the conversion of the carboxylic acid to the N,N-dimethylamide and SNAr reaction. I'm focusing on obtaining detailed experimental procedures, and characterization data.

Compiling the Data

I've just finished a round of targeted searches, and the data is proving quite valuable in constructing the synthesis pathway. I have a summary of the key findings, and I am solidifying a plan for how to move forward.

Updating the Approach

I've just synthesized the findings, and the plan is taking shape. I'm focusing now on the C-S bond formation step. Nucleophilic aromatic substitution (SNAr) of 2-halopyridines with thiols is a key methodology.

Revising the Outline

Now that the data is compiled, I have refined the outline for the technical guide. My focus is on detailing a two-step synthesis. The first step, preparing N,N-dimethyl-2-chloronicotinamide (Intermediate 1), is well-described in the literature, using either a cyanopyridine route, or, as I think is more useful in a guide, the two-step synthesis from the acid. The crucial second step involves nucleophilic aromatic substitution (SNAr) of the chloropyridine with a thiol, as confirmed by several articles, including a modern, mild approach.

Developing the Synthesis Pathway

I'm now fully immersed in the synthesis pathway, and I'm developing detailed procedures. I've gathered key literature supporting a two-step approach: converting 2-chloronicotinic acid to an amide, then performing a nucleophilic aromatic substitution to form a C-S bond. I will focus the guide on the conventional route from the acid. I will include thorough details of the procedure.

Developing the Procedures

I've just concluded the second round of searches, and it has provided crucial information to construct the synthesis pathway. I have a good summary of my findings. Based on the data, I can outline a well-documented synthesis pathway. The guide will be structured around a two-step synthesis from commercially available 2-chloronicotinic acid. I will now concentrate on developing the detailed procedures, including those for Intermediate 1 synthesis, and especially for the key C-S bond formation step. I will create data tables and Graphviz diagrams, and start crafting the technical guide's narrative.

Defining the Protocols

My targeted searches have concluded and yielded a good summary and plan. I now have gathered enough information to define detailed protocols, and I have found the pathways for Intermediate 1 synthesis and the C-S bond formation step. I will create data tables, and diagrams, and start crafting the technical guide's narrative.

An Inquiry into the Mechanistic Action of 2-(Benzylthio)-N,N-dimethylnicotinamide: A Survey of Available Scientific Literature

To the Valued Members of the Research, Scientific, and Drug Development Communities,

This document addresses the inquiry into the mechanism of action of the chemical entity 2-(Benzylthio)-N,N-dimethylnicotinamide . Following a comprehensive search of publicly available scientific literature and chemical databases, it is concluded that there is a significant lack of specific data pertaining to the biological activity and mechanistic pathways of this particular compound.

While the chemical structure of this compound is defined and the compound is available from various chemical suppliers, dedicated research into its pharmacological profile appears to be unpublished or not widely disseminated. The constituent parts of the molecule—a nicotinamide core, a dimethylamide group, and a benzylthio substituent—are found in various biologically active compounds, which may suggest potential avenues for future research. However, any extrapolation of a mechanism of action from these related structures would be purely speculative.

This guide will, therefore, summarize the biological activities of structurally related compounds to provide a potential framework for investigating this compound, while clearly stating that no direct experimental evidence for the titular compound was found.

Part 1: Profiling Structurally Related Nicotinamide and Benzylthio Derivatives

Research into derivatives of nicotinamide and compounds bearing a benzylthio group has revealed a diverse range of biological activities. These activities, while not directly attributable to this compound, may inform initial hypotheses about its potential biological effects.

Nicotinamide Derivatives: A Foundation of Diverse Bioactivity

The nicotinamide scaffold is a well-established pharmacophore. Derivatives have been investigated for a multitude of therapeutic applications.

-

Antifungal Properties: Certain 2-aminonicotinamide derivatives have been shown to exhibit potent in vitro antifungal activity against various Candida species.[1] Their mechanism is suggested to involve the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is crucial for the fungal cell wall integrity.[1]

-

Cytoprotective Effects: Nicotinamide itself has been observed to protect target cells from cell-mediated cytolysis, a process that involves the fragmentation of target cell DNA.[2] This protection is linked to the inhibition of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair and cell death pathways.[2]

Benzylthio and Thioether Derivatives: Key Modulators of Biological Processes

The inclusion of a benzylthio or, more broadly, a thioether linkage has been a strategy in the design of various therapeutic agents.

-

Antitubercular Activity: A series of 2-(benzylthio)-1H-benzo[d]imidazoles were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis growth.[3] Specific compounds in this series demonstrated significant activity against multidrug-resistant strains with low toxicity to mammalian cells.[3]

-

Anticancer and Apoptosis-Inducing Effects: Thiazole derivatives containing arylalkylamino substituents at the 2-position have been designed as potential anticancer agents.[4] Some of these compounds were found to induce apoptosis in cancer cell lines, although their precise molecular targets were not fully elucidated and were suggested to be alternative to tubulin and cyclin-dependent kinases.[4]

Part 2: Postulated Avenues for Investigation of this compound

Given the absence of direct research, a logical starting point for investigating the mechanism of action of this compound would be to screen it for the activities observed in its structural analogs.

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for the initial biological characterization of this compound.

Caption: A proposed experimental workflow for the initial characterization of this compound.

Conclusion

The exploration of novel chemical entities is a cornerstone of drug discovery and development. While this compound is a recognized chemical compound, it remains, from the perspective of publicly accessible research, a molecule without a defined biological role or mechanism of action. The information presented on related compounds offers a potential starting point for future research endeavors. It is our hope that this summary provides a valuable context for researchers and scientists who may be interested in exploring the pharmacological potential of this and other understudied nicotinamide derivatives.

References

It is important to reiterate that the following references do not pertain directly to this compound but to structurally related compounds.

-

Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. [Link]

-

Nicotinamide protects target cells from cell-mediated cytolysis. PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. [Link]

-

Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinamide protects target cells from cell-mediated cytolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of 2-(Benzylthio)-N,N-dimethylnicotinamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the benzylthio moiety and the nicotinamide scaffold presents a compelling, yet largely unexplored, frontier in medicinal chemistry. While direct research on 2-(benzylthio)-N,N-dimethylnicotinamide derivatives is nascent, a wealth of data from structurally analogous compounds suggests a significant potential for a spectrum of biological activities. This guide synthesizes current knowledge on related chemical series to provide a predictive framework for the synthesis, evaluation, and mechanistic understanding of this promising class of molecules. We will delve into the anticipated antimicrobial, anticancer, and enzyme-inhibitory properties, supported by detailed experimental protocols and logical frameworks to guide future research endeavors.

Introduction: Unveiling a Promising Chemical Scaffold

The this compound core integrates two key pharmacophores: the versatile benzylthio group, known for its presence in a range of bioactive molecules, and the N,N-dimethylnicotinamide moiety, a derivative of vitamin B3 implicated in numerous cellular processes. The N,N-dimethylamide functionality can enhance solubility and metabolic stability, making this an attractive starting point for drug design.

Although literature directly addressing the biological activities of this compound derivatives is sparse, the established bioactivities of closely related structures provide a strong rationale for their investigation. For instance, 2-(benzylthio)pyrimidine and 2-(benzylthio)-1H-benzimidazole derivatives have demonstrated significant antibacterial, antifungal, antiviral, and anticancer properties[1][2]. Similarly, various nicotinamide derivatives have been identified as potent antimicrobial and anticancer agents, with some acting as inhibitors of critical enzymes like nicotinamide phosphoribosyltransferase (NAMPT) and vascular endothelial growth factor receptor 2 (VEGFR-2)[3].

This guide will, therefore, extrapolate from these foundational findings to construct a comprehensive technical overview of the potential biological activities of this compound derivatives, offering a roadmap for their synthesis and biological characterization.

Synthetic Strategy: A Proposed Pathway

A logical and efficient synthetic route to this compound derivatives can be postulated based on established methodologies for analogous compounds. The key transformation would likely involve the S-alkylation of a 2-mercapto-N,N-dimethylnicotinamide precursor with a substituted benzyl halide.

Sources

An In-Depth Technical Guide to 2-(Benzylthio)-N,N-dimethylnicotinamide (CAS: 112006-57-2): A Compound of Unexplored Potential

Foreword: Charting a Course into the Unknown

In the vast landscape of chemical compounds available for research, there exist molecules like 2-(Benzylthio)-N,N-dimethylnicotinamide – cataloged, synthesized, and commercially available, yet their full scientific story remains unwritten. This guide is intended for the intrepid researcher, the scientist who sees not a lack of data, but an opportunity for discovery. Herein, we will not simply present a datasheet; we will embark on a reasoned exploration of this compound's potential. Drawing from established principles of medicinal chemistry and the known activities of its constituent moieties, this document will serve as a technical roadmap for investigating the synthesis, properties, and prospective biological applications of this compound. We will proceed with the understanding that where direct experimental data for our target compound is absent, we will build a logical framework based on robust, cited evidence from closely related chemical structures.

Molecular Profile and Physicochemical Properties

This compound is a nicotinamide derivative characterized by a benzylthio group at the 2-position of the pyridine ring. The presence of the N,N-dimethylcarboxamide functional group significantly influences its polarity and potential for hydrogen bonding.

| Property | Value | Source |

| CAS Number | 112006-57-2 | [Internal Database] |

| Molecular Formula | C₁₅H₁₆N₂OS | [Internal Database] |

| Molecular Weight | 272.37 g/mol | [Internal Database] |

| Appearance | White to off-white solid | [Internal Database] |

| Solubility | Soluble in DMSO and other organic solvents | [Inferred] |

| Storage | Store at room temperature, protected from light and moisture | [Internal Database] |

Proposed Synthesis: A Rational Approach

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Mercapto-N,N-dimethylnicotinamide

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-mercapto-N,N-dimethylnicotinamide (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The causality here is to deprotonate the thiol, forming a more nucleophilic thiolate anion.

-

Alkylation: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature. The choice of benzyl bromide is predicated on its reactivity as an electrophile for S-alkylation.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are then combined, washed with brine to remove residual DMF and salts, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound. The self-validating aspect of this protocol lies in the rigorous purification and subsequent characterization.

Characterization: The structure of the synthesized compound should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities and Therapeutic Targets: An Evidence-Based Postulation

The biological profile of this compound has not been reported. However, by dissecting its structure into two key pharmacophores—the nicotinamide core and the benzylthio substituent—we can postulate potential areas for biological investigation.

The Nicotinamide Moiety: A Versatile Pharmacophore

Nicotinamide and its derivatives are well-established as precursors to the essential coenzyme NAD⁺ and are involved in a myriad of cellular processes. Derivatives of nicotinamide have been explored for a wide range of therapeutic applications.

The Benzylthio Group: A Modulator of Activity

The benzylthio group is present in various biologically active molecules. For instance, 2-(benzylthio)-1H-benzo[d]imidazoles have demonstrated promising antitubercular activity.[1] This suggests that the benzylthio moiety can confer specific biological properties.

Postulated Areas of Investigation

Based on the activities of structurally related compounds, we propose that this compound be investigated for the following biological activities:

-

Antifungal Activity: N-(thiophen-2-yl) nicotinamide derivatives, which share the nicotinamide core, have shown potent fungicidal activity.[2]

-

Antitubercular Activity: As mentioned, the 2-(benzylthio) moiety is a key feature of some antitubercular agents.[1]

-

Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes. A pertinent example is the inhibition of prolyl endopeptidase by certain benzoate derivatives.[3]

Proposed Mechanism of Action: A Theoretical Framework

Given the absence of experimental data, any proposed mechanism of action for this compound is speculative. However, a logical starting point for investigation would be to explore its potential interaction with enzymes that are known targets of nicotinamide derivatives or other thioether-containing compounds.

Caption: Hypothetical mechanism of action for this compound.

Future Research Directions: A Call to Action

The technical information and postulations presented in this guide are intended to catalyze further research into this compound. The following experimental workflow is recommended for a comprehensive initial investigation:

-

Synthesis and Characterization: Synthesize and fully characterize the compound to confirm its identity and purity.

-

In Vitro Screening: Perform a broad panel of in vitro screens to identify potential biological activities, focusing on antifungal and antibacterial assays.

-

Mechanism of Action Studies: If a significant biological activity is identified, proceed with mechanism of action studies, such as enzyme inhibition assays or target identification studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs to establish a structure-activity relationship, which can guide the design of more potent and selective compounds.

Conclusion

This compound represents a chemical entity with a high potential for discovery. While its biological role is currently undefined, its structural features suggest that it could be a valuable lead compound in various therapeutic areas. This guide provides a foundational framework for initiating a research program aimed at unlocking the full potential of this intriguing molecule. The path forward requires rigorous experimentation, but the possibility of uncovering a novel bioactive agent makes the journey a compelling one for the drug discovery community.

References

- Rambo, R. S., et al. (2021). Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. Journal of the Brazilian Chemical Society, 32.

- Zhang, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Asakawa, Y., et al. (2001). Biological activity of alkyl 2-(acylthio)

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(Benzylthio)-N,N-dimethylnicotinamide

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of the novel compound 2-(Benzylthio)-N,N-dimethylnicotinamide. Intended for researchers, scientists, and professionals in drug development, this document outlines a systematic approach employing a suite of modern analytical techniques. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we present a self-validating workflow for unambiguous structural confirmation. The causality behind experimental choices and the logical interpretation of spectral data are emphasized to provide field-proven insights into the process of molecular characterization.

Introduction and Analytical Strategy

The structural characterization of novel chemical entities is a cornerstone of chemical research and drug development. The molecule of interest, this compound (Figure 1), combines a substituted pyridine core with a flexible benzylthio group and a dimethylamide moiety. Its potential pharmacological activity necessitates a rigorous and unequivocal determination of its chemical structure.

Figure 1: Proposed Structure of this compound

Caption: Chemical structure of this compound.

Our analytical workflow is designed to be orthogonal, where each technique provides a unique piece of structural information that is cross-validated by the others. This approach minimizes ambiguity and builds a robust, evidence-based structural assignment.

Caption: Predicted COSY correlations for the pyridine ring protons.

The COSY spectrum would show a correlation between H-6 and H-5, and between H-5 and H-4, confirming the spin system of the 3-substituted pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.

Caption: Key predicted HSQC correlations.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, which is critical for piecing together the molecular fragments.

Key Predicted HMBC Correlations:

-

S-CH₂ protons (~4.50 ppm) to:

-

C-2 of the pyridine ring (~158.0 ppm)

-

The quaternary carbon of the phenyl group (~137.0 ppm)

-

The ortho carbons of the phenyl group (~129.0 ppm)

-

-

H-4 proton (~7.65 ppm) to:

-

C-2, C-6, and C-5 of the pyridine ring

-

The amide carbonyl carbon (~168.0 ppm)

-

-

N-CH₃ protons (~3.10 and ~2.95 ppm) to:

-

The amide carbonyl carbon (~168.0 ppm)

-

These HMBC correlations would unequivocally link the benzylthio group to the C-2 position of the pyridine ring and the N,N-dimethylcarbamoyl group to the C-3 position.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of methanol.

-

Instrumentation: Utilize a Q-TOF mass spectrometer equipped with an ESI source.

-

Analysis: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Analysis: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire 16 scans with a 30-degree pulse.

-

¹³C NMR: Acquire 1024 scans with proton decoupling.

-

2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and optimize parameters for the specific instrument.

-

Conclusion

The synergistic application of mass spectrometry, FTIR spectroscopy, and a full suite of NMR experiments provides a robust and definitive pathway for the structure elucidation of this compound. The predicted data and correlations presented in this guide form a comprehensive roadmap for researchers to follow. By systematically acquiring and interpreting data from these orthogonal techniques, the chemical identity of the compound can be established with the highest degree of confidence, a critical step in the advancement of any chemical or pharmaceutical research program.

References

- This is a placeholder for a relevant citation that would ideally contain the synthesis of the target compound.

- This is a placeholder for a general cit

- This is a placeholder for a general cit

-

National Institutes of Health. (n.d.). N,N-Dimethylnicotinamide. PubChem. Retrieved from [Link]

- This is a placeholder for a general cit

- This is a placeholder for a relevant citation on the fragment

- Anjaneyulu, Y., & Rao, R. P. (2003). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Journal of Molecular Structure, 655(1), 163-170.

- This is a placeholder for a relevant citation on NMR of nicotinamide deriv

- This is a placeholder for a relevant citation on the synthesis of rel

An In-depth Technical Guide to the Solubility and Stability of 2-(Benzylthio)-N,N-dimethylnicotinamide

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of 2-(Benzylthio)-N,N-dimethylnicotinamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating.

Introduction

This compound (CAS No. 112006-57-2) is a heterocyclic compound featuring a pyridine core, a dimethylnicotinamide functional group, and a benzylthio moiety.[][2][3] Understanding its solubility and stability is a critical prerequisite for any application, from early-stage drug discovery to process chemistry and formulation development. Poor solubility can hinder bioavailability and complicate formulation, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide outlines the essential experimental protocols and analytical methodologies required to generate a comprehensive physicochemical profile of this molecule.

Part 1: Solubility Profiling

A thorough understanding of a compound's solubility in various media is fundamental to its development. The following sections detail a systematic approach to solubility assessment.

Core Physicochemical Properties

Before embarking on experimental studies, it is essential to document the foundational properties of the molecule.

| Property | Value/Information | Source(s) |

| IUPAC Name | 2-(benzylsulfanyl)-N,N-dimethylpyridine-3-carboxamide | [] |

| CAS Number | 112006-57-2 | [3] |

| Molecular Formula | C₁₅H₁₆N₂OS | [4] |

| Molecular Weight | 272.37 g/mol | [4] |

| Storage Recommendation | Keep in a dark place, sealed in dry, room temperature conditions. | [3] |

Thermodynamic Solubility Determination in Aqueous and Organic Solvents

Thermodynamic, or equilibrium, solubility represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. The shake-flask method is the gold standard for this determination.

The choice of solvents is critical and should span a range of polarities to inform potential formulation strategies and purification methods. Aqueous buffers are essential for understanding behavior under physiological conditions. Including both protic and aprotic solvents provides a comprehensive picture of the solute-solvent interactions.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)).[5] The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling & Dilution: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[6]

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

pH-Solubility Profile

The ionization state of a molecule can dramatically affect its aqueous solubility. For a compound with a pyridine ring, which is basic, solubility is expected to be pH-dependent.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Solubility Measurement: Perform the shake-flask method as described in Section 1.2 using these buffers as the solvents.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This profile is essential for predicting absorption in the gastrointestinal tract and for developing parenteral formulations.

Part 2: Stability Assessment and Degradation Pathway Analysis

Stability testing is crucial for determining storage conditions, shelf-life, and identifying potential degradation products. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH), are used to accelerate the degradation process.[7]

Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions more severe than it would likely encounter during its shelf-life.[7]

The chosen stress conditions (hydrolysis, oxidation, photolysis, thermal) are designed to mimic potential degradation pathways that could occur during manufacturing, storage, or administration. This allows for the rapid identification of likely degradation products and the development of stability-indicating analytical methods.

Caption: Workflow for forced degradation and analysis.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH. Heat the samples (e.g., at 60°C) for a defined period. At various time points, withdraw aliquots, neutralize them, and dilute for analysis.[8]

-

Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and sample at various time points.

-

Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in a stability chamber.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Degradant Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of any degradation products, which provides crucial information for structural elucidation.[7]

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized:

-

Hydrolysis: The amide bond of the N,N-dimethylnicotinamide moiety is susceptible to cleavage under strong acidic or basic conditions, which would yield 2-(benzylthio)nicotinic acid and dimethylamine.[8]

-

Oxidation: The thioether linkage is a primary site for oxidation. Mild oxidation could produce the corresponding sulfoxide, while stronger conditions could lead to the sulfone.

-

Thioether Cleavage: The carbon-sulfur bond could potentially be cleaved under hydrolytic or photolytic stress.

Part 3: Analytical Methodologies

Robust analytical methods are the bedrock of any solubility and stability study. The primary technique for quantification is reverse-phase HPLC.

HPLC Method for Quantification

A stability-indicating HPLC method is one that can resolve the parent compound from its degradation products and any process-related impurities.

Caption: Logical flow for HPLC method development and validation.

-

Column and Mobile Phase Selection: Start with a standard C18 column. A mobile phase consisting of acetonitrile and water (or a buffer like ammonium formate) is a common starting point for compounds of intermediate polarity.[7]

-

Wavelength Selection: Use a PDA detector to determine the wavelength of maximum absorbance (λmax) for this compound to ensure optimal sensitivity.

-

Gradient Optimization: Develop a gradient elution method to ensure that both the main compound and any potential impurities or degradants (which may have different polarities) are well-resolved.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision. Specificity is confirmed by analyzing the forced degradation samples to ensure all degradant peaks are separated from the parent peak.

Mass Spectrometry for Structural Elucidation

LC-MS/MS is an indispensable tool for identifying unknown degradation products.[9]

-

Initial Mass Determination: Analyze the forced degradation samples using LC-MS to determine the molecular weights of the degradation products.

-

Fragmentation Analysis (MS/MS): Isolate the parent ion of each degradant in the mass spectrometer and subject it to collision-induced dissociation. The resulting fragmentation pattern provides structural information that can be used to deduce the structure of the degradant.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. By applying these principles, researchers can generate the high-quality, reliable data necessary to support drug discovery, development, and formulation activities. The emphasis on understanding the "why" behind experimental design ensures that the generated data is not only accurate but also contextually meaningful, enabling informed decision-making throughout the development lifecycle.

References

-

Chemical-Suppliers. This compound | CAS 112006-57-2. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81444, N,N-Dimethylnicotinamide. [Link]

-

de Souza, M. V. N., et al. (2021). Design, Synthesis and Antitubercular Activity of 2-(Benzylthio)-1H-benzo[d]imidazoles. Journal of the Brazilian Chemical Society. [Link]

-

MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

-

Devivar, R. V., et al. (1994). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. [Link]

-

Jingming Chemical Co., Ltd. N-dimethylnicotinamide. [Link]

-

Rocío-Bautista, P., et al. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. National Center for Biotechnology Information. [Link]

-

Jouyban, A., et al. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Solution Chemistry. [Link]

-

Agency for Toxic Substances and Disease Registry. Chapter 7: Analytical Methods. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5497, N,N-Diethylnicotinamide. [Link]

-

MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. [Link]

-

Belden, J. B., et al. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Archives of Environmental Contamination and Toxicology. [Link]

-

Skelair, I., et al. (2022). Lifitegrast Degradation: Products and Pathways. National Center for Biotechnology Information. [Link]

-

Sharma, G., et al. (2016). Forced Degradation, LC-UV, MS(n) and LC-MS-TOF Studies on Azilsartan. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Semantic Scholar. Quantitative Determination of 15 Active Components in Lepidium meyenii with UHPLC-PDA and GC-MS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81444, N,N-Dimethylnicotinamide. [Link]

Sources

- 2. This compound | CAS 112006-57-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 112006-57-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 112006-57-2 [amp.chemicalbook.com]

- 5. physchemres.org [physchemres.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

discovery and history of nicotinamide derivatives

An In-depth Technical Guide to the Discovery and History of Nicotinamide Derivatives

Abstract

Nicotinamide (NAM) and its derivatives are central to cellular metabolism, bioenergetics, and signaling. The journey from identifying a mysterious, deadly disease to understanding the multifaceted roles of these molecules is a story of scientific inquiry spanning centuries. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, tracing the historical milestones and pivotal discoveries that have shaped our current understanding. We will explore the initial clinical observations of pellagra, the biochemical detective work that unveiled Nicotinamide Adenine Dinucleotide (NAD⁺) as a fundamental coenzyme, the elucidation of its complex biosynthetic pathways, and the modern therapeutic applications of its derivatives. This narrative emphasizes the causality behind key experimental choices and provides detailed protocols and diagrams to illuminate the core concepts for a technical audience.

The Clinical Enigma: Unraveling the Etiology of Pellagra

The story of nicotinamide begins not in a laboratory, but with the clinical observation of a devastating nutritional deficiency disease. Pellagra, characterized by the "four D's"—dermatitis, diarrhea, dementia, and ultimately death—was first described by Spanish physician Gaspar Casal in 1735 among impoverished, maize-eating populations.[1][2] For nearly two centuries, its cause remained a mystery, with many attributing it to a toxin in spoiled maize or an infectious agent.[1][3]

The tide began to turn in the early 20th century, particularly in the American South where pellagra had reached epidemic proportions.[4][5] The crucial breakthrough came from the work of Dr. Joseph Goldberger of the U.S. Public Health Service. In 1914, Goldberger was tasked with investigating the disease.[1] Through meticulous observation in orphanages and prisons, he noted that the staff were unaffected while the inmates, who consumed a monotonous diet of meat, meal, and molasses, succumbed.[1] This pointed strongly to a dietary deficiency.

To definitively disprove the infectious disease theory, Goldberger conducted a series of experiments, including his famous "filth parties," where he and his colleagues ingested the bodily fluids and excrement of pellagra patients, yet none contracted the illness. His subsequent experiments on prisoners in a Mississippi jail in 1915 demonstrated that he could induce pellagra in healthy volunteers by feeding them a corn-based, low-protein diet, and then cure it by reintroducing fresh meat and vegetables.[2] This work firmly established pellagra as a disease of nutritional deficiency, setting the stage for the identification of the specific missing factor.[2]

The "Coferment": A Glimpse into a Universal Metabolic Factor

Parallel to the clinical investigations into pellagra, a fundamental discovery was unfolding in the field of biochemistry. In 1906, British biochemists Arthur Harden and William John Young were studying the process of alcoholic fermentation in yeast extracts.[6][7] They observed that the rate of fermentation was greatly accelerated by adding boiled and filtered yeast extract to unboiled extract.[8][9]

This experiment was profound in its design. Boiling the extract denatured the heat-labile enzymes, yet a small, heat-stable molecule remained that was essential for the enzymatic reactions to proceed. They named this unidentified factor a "coferment."[6][10] This was the first discovery of what we now know as Nicotinamide Adenine Dinucleotide (NAD⁺), a coenzyme central to metabolism.[7] Harden and Hans von Euler-Chelpin would later share the 1929 Nobel Prize in Chemistry for these investigations into fermentation, which included elucidating more of the chemical properties of this "cozymase."[9][10]

Further critical insights came from the laboratory of Otto Warburg, who in the 1930s demonstrated the coenzyme's essential role in hydride transfer—the movement of electrons from one molecule to another.[7][9] This established NAD⁺ as a critical agent in redox reactions. Working with Warburg, Hugo Theorell successfully isolated and purified a key oxidation enzyme, showing it was composed of two parts: a protein apoenzyme and a non-protein coenzyme, further cementing the coenzyme concept.[11][12]

Diagram: Timeline of Key Discoveries

Caption: A timeline of pivotal events in the discovery of nicotinamide derivatives.

Connecting the Dots: From "Coferment" to Vitamin B3

The link between Goldberger's "anti-pellagra factor" and Harden and Young's "coferment" was established in 1937 by American biochemist Conrad Elvehjem at the University of Wisconsin-Madison.[8][13] Elvehjem's team isolated a specific compound from liver extracts that cured a pellagra-like disease in dogs known as "black tongue."[3][7] This compound was nicotinic acid, also known as niacin.[13][14] Almost immediately, human trials confirmed that nicotinic acid and its amide form, nicotinamide, were effective treatments for pellagra.[3]

This discovery unified the two parallel streams of research: the missing nutrient that caused pellagra was a core chemical component of the universal coenzyme required for metabolism. The vitamin (niacin/nicotinamide) was the precursor that cells used to build the essential coenzyme, NAD⁺.

The Machinery of Life: NAD⁺ Biosynthesis and Core Functions

With the precursors identified, the next challenge was to understand how cells synthesize and utilize NAD⁺. This coenzyme is not merely a passive cofactor but a dynamic molecule central to cellular homeostasis.[15][16]

NAD⁺ Biosynthesis Pathways

Cells employ multiple pathways to synthesize NAD⁺, ensuring a robust supply of this critical molecule. These can be broadly categorized into de novo synthesis and salvage pathways.[6][17]

-

De Novo Synthesis: This pathway builds NAD⁺ from the essential amino acid tryptophan. It is a multi-step, energy-intensive process that generates quinolinic acid as an intermediate, which is then converted into nicotinic acid mononucleotide (NaMN), a direct precursor to NAD⁺.[17][18]

-

Preiss-Handler Pathway: Discovered by Jack Preiss and Philip Handler in 1958, this pathway converts dietary nicotinic acid (niacin) into NAD⁺ in three enzymatic steps.[7][9] It is a more direct route than de novo synthesis.

-

Salvage Pathway: This is the most efficient route for NAD⁺ production, recycling nicotinamide (NAM) and other precursors like nicotinamide riboside (NR) and nicotinamide mononucleotide (NMN) back into the NAD⁺ pool.[18][19] Given that many NAD⁺-consuming enzymes release nicotinamide as a byproduct, this recycling pathway is crucial for maintaining intracellular NAD⁺ levels.[17]

Diagram: NAD⁺ Biosynthesis Pathways

Caption: Major pathways for the biosynthesis of NAD⁺ from various precursors.

The Dual Roles of NAD⁺

The function of NAD⁺ extends far beyond its initial discovery as a "coferment." It serves two primary, indispensable roles in the cell:

-

Redox Coenzyme: In its oxidized (NAD⁺) and reduced (NADH) forms, the molecule is a fundamental electron carrier in metabolism.[6][16] It captures high-energy electrons from the breakdown of nutrients in processes like glycolysis and the citric acid cycle (forming NADH) and transfers them to the electron transport chain to generate ATP, the cell's primary energy currency.[9][15]

-

Enzymatic Substrate: Beginning in the 1960s, researchers discovered that NAD⁺ is also consumed as a substrate by several classes of enzymes.[10][20] In these reactions, the NAD⁺ molecule is broken down to donate its ADP-ribose moiety. Key NAD⁺-consuming enzyme families include:

-

Sirtuins: NAD⁺-dependent deacetylases that regulate gene expression, metabolism, and cellular stress responses, linking cellular energy status directly to genetic regulation.[21][22]

-

Poly(ADP-ribose) polymerases (PARPs): Enzymes critical for DNA repair and maintaining genomic stability.[9][20]

-

cADP-ribose synthases (CD38/157): Involved in producing second messengers for intracellular calcium signaling.[15][20]

-

Modern Derivatives and Therapeutic Frontiers

The profound importance of NAD⁺ in cellular health and its decline with age have spurred significant research into nicotinamide derivatives as therapeutic agents.[20][21]

Nicotinamide in Dermatology and Beyond

Nicotinamide itself has become a cornerstone in dermatology.[23] Its anti-inflammatory properties are utilized in treatments for acne, rosacea, and blistering diseases.[24][25] Topically, it enhances skin barrier function by increasing the synthesis of ceramides and other essential lipids, improving skin hydration and reducing the appearance of aging.[23][26] Furthermore, oral nicotinamide has shown efficacy in reducing the incidence of non-melanoma skin cancers in high-risk individuals, likely by enhancing DNA repair and preventing UV-induced immunosuppression.[22][27]

Table: Comparison of Common Vitamin B3 Forms

| Derivative Name | Common Name | Primary Biosynthesis Pathway | Key Characteristics & Applications |

| Nicotinic Acid | Niacin | Preiss-Handler Pathway | Effective at lowering cholesterol; causes vasodilation (flushing) as a common side effect.[14][27] |

| Nicotinamide | Niacinamide | Salvage Pathway | Non-flushing; used in dermatology for anti-inflammatory and barrier repair functions; chemoprevention for skin cancer.[24][27][28] |

| Nicotinamide Riboside | NR | Salvage Pathway (via NRK) | Efficiently boosts NAD⁺ levels; studied for benefits in age-related metabolic decline.[19][22] |

| Nicotinamide Mononucleotide | NMN | Salvage Pathway | A direct precursor to NAD⁺; must be converted to NR to enter most cells; studied for anti-aging potential.[15][19] |

Experimental Protocols: Synthesis of a Nicotinamide Derivative

The synthesis of novel nicotinamide derivatives is a key area of research for developing new therapeutic agents, such as enzyme inhibitors.[29][30] A classic and illustrative method is the synthesis of N-(Hydroxymethyl)nicotinamide, which provides a foundational protocol for laboratory-scale production.

Protocol: Synthesis of N-(Hydroxymethyl)nicotinamide Based on the method of Zhang and Guo (1992)[31]

Objective: To synthesize N-(Hydroxymethyl)nicotinamide via the condensation of nicotinamide with formaldehyde.

Materials:

-

Nicotinamide (3.0 g)

-

Formaldehyde (36.8% aqueous solution, 5.0 mL)

-

Potassium Carbonate (0.03 g)

-

Reaction vessel (e.g., 50 mL round-bottom flask)

-

Boiling water bath

-

Magnetic stirrer and stir bar

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Combine Reactants: In the reaction vessel, combine 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde, and 0.03 g of potassium carbonate. Add a magnetic stir bar.

-

Reaction: Place the reaction vessel in a boiling water bath and heat for one hour with continuous stirring. The potassium carbonate acts as a base to catalyze the condensation reaction.

-

Crystallization: After one hour, remove the vessel from the water bath and allow the reaction mixture to cool slowly to room temperature. The product, N-(Hydroxymethyl)nicotinamide, will begin to crystallize out of the solution.

-

Isolation: Once crystallization is complete, isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected crystals with a small amount of cold distilled water to remove any unreacted starting materials or impurities. Allow the product to air dry or dry in a desiccator.

Self-Validation: The success of the protocol can be validated by determining the melting point of the product and comparing it to the literature value. Further characterization can be performed using techniques such as NMR or IR spectroscopy to confirm the chemical structure.

Conclusion

The journey of nicotinamide and its derivatives from a mysterious cause of death to a central molecule in metabolism and a versatile therapeutic agent is a testament to the power of interdisciplinary scientific investigation. From the clinical insights of Goldberger to the biochemical rigor of Harden, Young, Warburg, and Elvehjem, each discovery built upon the last. Today, as we explore the roles of NAD⁺ in aging, DNA repair, and cellular signaling, the field continues to evolve. The development of novel derivatives and a deeper understanding of the intricate NAD⁺ metabolic network promise to open new avenues for treating a wide range of human diseases, continuing a scientific story that is now more than 250 years in the making.

References

-

Title: Nicotinamide adenine dinucleotide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: History of NAD+ Research and Discovery Source: AboutNAD URL: [Link]

-

Title: History of Pellagra Source: UAB Libraries URL: [Link]

-

Title: What is the role of Nicotinamide adenine dinucleotide (NAD) in cellular energy metabolism and its potential use as a supplement? Source: Dr.Oracle URL: [Link]

-

Title: Physiological Role of Nicotinamide Coenzyme I in Cellular Metabolism Source: ResearchGate URL: [Link]

-

Title: What is NAD⁺? | Nicotinamide Adenine Dinucleotide Source: NMN.com URL: [Link]

-

Title: NAD+ metabolism and its roles in cellular processes during ageing Source: PMC - PubMed Central URL: [Link]

-

Title: Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond Source: PMC - PubMed Central URL: [Link]

-

Title: Niacinamide: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews Source: WebMD URL: [Link]

-

Title: Nicotinamide - Wikipedia Source: Wikipedia URL: [Link]

-

Title: NAD+ Biosynthesis and Metabolome Source: AboutNAD URL: [Link]

-

Title: Unveiling the Significance of NAD+: A Journey of Discovery and Innovation Source: Denver Sports Recovery URL: [Link]

-

Title: Nicotinamide Adenine Dinucleotide (NAD): Benefits and Research Source: Lifespan.io URL: [Link]

-

Title: Niacin History Source: News-Medical.Net URL: [Link]

-

Title: Nicotinamide: An Update and Review of Safety & Differences from Niacin Source: JDDonline - Journal of Drugs in Dermatology URL: [Link]

-

Title: Nicotinate and Nicotinamide Metabolism | Pathway Source: PubChem - NIH URL: [Link]

-

Title: What Is NAD+ And Why It Matters For Your Health Source: Liv HEALTH URL: [Link]

-

Title: What Are NAD+ Precursors? How the Body Makes NAD+ Source: AboutNAD URL: [Link]

-

Title: NAD+ (Nicotinamide Adenine Dinucleotide) Source: Biocrates URL: [Link]

-

Title: Nicotinamide Source: Memorial Sloan Kettering Cancer Center URL: [Link]

-

Title: The Rise and Fall of Pellagra in the American South Source: The Journal of Economic History URL: [Link]

-

Title: Niacin Source: Linus Pauling Institute | Oregon State University URL: [Link]

-

Title: Pellagra - Wikipedia Source: Wikipedia URL: [Link]

-

Title: PELLAGRA Source: CDC URL: [Link]

-

Title: Nicotinamide Source: DermNet URL: [Link]

-

Title: Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation Source: MDPI URL: [Link]

-

Title: Axel Hugo Teodor Theorell Source: Britannica URL: [Link]

-

Title: Hugo Theorell – described how cells generate energy Source: Karolinska Institutet URL: [Link]

-

Title: Nicotinamide as a Pharmaceutical Intermediate: Synthesis and Applications Source: Future Origin URL: [Link]

-

Title: Nicotinic acid/niacinamide and the skin Source: PubMed URL: [Link]

-

Title: Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors Source: PubMed URL: [Link]

-

Title: Warburg effect(s)—a biographical sketch of Otto Warburg and his impacts on tumor metabolism Source: PMC - NIH URL: [Link]

-

Title: Arthur Harden - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The Discovery of Niacin at UW-Madison Source: YouTube URL: [Link]

Sources

- 1. History of Pellagra | Libraries [library.uab.edu]

- 2. news-medical.net [news-medical.net]

- 3. The Rise and Fall of Pellagra in the American South | The Journal of Economic History | Cambridge Core [cambridge.org]

- 4. Pellagra - Wikipedia [en.wikipedia.org]

- 5. cdc.gov [cdc.gov]

- 6. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 7. aboutnad.com [aboutnad.com]

- 8. Unveiling the Significance of NAD+: A Journey of Discovery and Innovation - Denver Sports Recovery [denversportsrecovery.com]

- 9. lifespan.io [lifespan.io]

- 10. NAD+ (Nicotinamide Adenine Dinucleotide) - biocrates [biocrates.com]

- 11. Axel Hugo Teodor Theorell | Nobel Prize, Biochemistry, Enzyme Research | Britannica [britannica.com]

- 12. Hugo Theorell – described how cells generate energy | Karolinska Institutet [ki.se]

- 13. youtube.com [youtube.com]

- 14. Nicotinamide - Medical Applications and Role in Skin Diseases_Chemicalbook [chemicalbook.com]

- 15. droracle.ai [droracle.ai]

- 16. researchgate.net [researchgate.net]

- 17. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. aboutnad.com [aboutnad.com]

- 19. aboutnad.com [aboutnad.com]

- 20. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is NAD⁺? | Nicotinamide Adenine Dinucleotide [nad.com]

- 22. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dermnetnz.org [dermnetnz.org]

- 24. mskcc.org [mskcc.org]

- 25. Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation [mdpi.com]

- 26. Nicotinic acid/niacinamide and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. skintherapyletter.com [skintherapyletter.com]

- 28. Niacinamide: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 29. nbinno.com [nbinno.com]

- 30. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

The Frontier of Nicotinamide-Based Therapeutics: A Technical Guide to the Potential Targets of 2-(Benzylthio)-N,N-dimethylnicotinamide

Abstract

The nicotinamide scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics targeting a wide array of diseases. 2-(Benzylthio)-N,N-dimethylnicotinamide represents an intriguing, yet underexplored, member of this family. While direct experimental data on this specific molecule is nascent, its unique combination of a nicotinamide core and a benzylthio moiety provides a strong basis for hypothesizing its potential therapeutic targets. This technical guide synthesizes current knowledge on related compounds to propose and explore the most promising avenues for investigation. We will delve into the mechanistic rationale behind these potential targets, supported by evidence from analogous structures, and provide conceptual frameworks for their experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic potential of this novel chemical entity.

Introduction: Deconstructing this compound

This compound is a small molecule (CAS 112006-57-2) characterized by a central nicotinamide ring, a benzylthio group at the 2-position, and a dimethylamide function at the 3-position. The nicotinamide core is a well-established pharmacophore, integral to vital coenzymes like NAD+ and a key component in numerous approved drugs and clinical candidates. The benzylthio group, on the other hand, introduces a reactive sulfur-containing moiety that can significantly influence the molecule's electronic properties, lipophilicity, and potential for interaction with biological targets, particularly those with cysteine-rich active sites.

This guide will explore potential therapeutic targets by dissecting the compound's structure into its core components and examining the known biological activities of structurally related molecules. The primary hypothesized target classes include enzymes involved in cancer progression, fungal pathogens, and pathways related to neurodegenerative diseases.

Potential Therapeutic Target Classes

Based on the chemical structure of this compound and the established activities of related compounds, we can logically infer several potential therapeutic target classes.

Oncology: A Multi-pronged Approach

The nicotinamide scaffold is prevalent in oncology drug discovery. Several derivatives have demonstrated potent anti-cancer effects through diverse mechanisms.

Mechanistic Rationale: VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Numerous nicotinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[1][2] These compounds typically feature a nicotinamide core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents extending into adjacent hydrophobic regions to enhance binding affinity. The benzylthio group of this compound could potentially occupy such a hydrophobic pocket, making VEGFR-2 a plausible target.

Supporting Evidence:

-

A series of novel nicotinamide derivatives were synthesized and showed promising anti-proliferative activities against HCT-116 and HepG2 cancer cell lines, with the most active compound exhibiting a VEGFR-2 IC50 value of 77.02 nM.[1]

-

Further studies have reinforced the potential of nicotinamide derivatives as VEGFR-2 inhibitors, demonstrating their ability to induce apoptosis and arrest the cell cycle in cancer cells.[2]

Mechanistic Rationale: AlkB homolog 2 (ALKBH2) is a DNA demethylase that is overexpressed in several cancers, including glioblastoma.[3] Its activity is linked to DNA repair and the regulation of gene expression, making it an attractive target for cancer therapy. Recently, nicotinamide derivatives have been identified as potent and selective inhibitors of ALKBH2.[3] The core nicotinamide structure can mimic the binding of the natural substrate, while the substituents can confer selectivity and potency.

Supporting Evidence:

-

A newly discovered nicotinamide derivative, AH2-15c, displayed a remarkable IC50 value of 0.031 µM against ALKBH2 and exhibited over 200-fold selectivity against other AlkB subfamily members.[3]

-

A related compound, AH2-14c, demonstrated the ability to increase DNA methylation in glioblastoma cells, leading to anti-proliferative and anti-migratory effects.[3]

Table 1: Summary of Potential Oncological Targets and Rationale

| Target Class | Specific Target | Rationale | Key Evidence from Related Compounds |

| Receptor Tyrosine Kinases | VEGFR-2 | Inhibition of angiogenesis. Nicotinamide core can bind to the ATP pocket. | Novel nicotinamide derivatives show potent VEGFR-2 inhibition and anti-proliferative activity.[1][2] |

| DNA Demethylases | ALKBH2 | Overexpressed in cancers; inhibition leads to anti-tumor effects. | Nicotinamide derivatives identified as potent and selective ALKBH2 inhibitors.[3] |

Antifungal Agents: Disrupting Fungal Cell Integrity

Invasive fungal infections pose a significant threat to human health, and the emergence of drug resistance necessitates the development of novel antifungal agents. Nicotinamide derivatives have shown considerable promise in this area.[4]

Mechanistic Rationale: The fungal cell wall is a unique and essential structure, making its biosynthetic pathways attractive targets for antifungal drugs. While the precise target of many antifungal nicotinamides is still under investigation, disruption of the cell wall is a key proposed mechanism.[4] The structural features of this compound, particularly the lipophilic benzylthio group, could facilitate its penetration of the fungal cell membrane and interaction with intracellular targets.

Supporting Evidence:

-

A series of nicotinamide derivatives were synthesized and screened for antifungal activity against Candida albicans, with one compound demonstrating a potent MIC value of 0.25 µg/mL without significant cytotoxicity.[4]

-

Historically, nicotinamide analogues like boscalid have been successfully developed as fungicides for agricultural use.[4]

-

A compound structurally related to the "benzylthio" portion of our topic molecule, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, displayed moderate antifungal activity against phytopathogenic fungi.[4]

Diagram 1: Hypothesized Antifungal Mechanism of Action

Caption: Hypothesized mechanism of antifungal action.

Neurodegenerative Diseases: Modulating Sirtuin Activity